ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate
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Description
Ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H22ClN3O6S and its molecular weight is 443.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.0917843 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to have a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the ring structure of similar compounds are responsible for their activity
Biochemical Pathways
Similar compounds have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
Similar compounds have been reported to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 4-[[2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O6S/c1-2-28-18(25)21-8-5-12(6-9-21)20-17(24)14-11-13(3-4-15(14)19)22-16(23)7-10-29(22,26)27/h3-4,11-12H,2,5-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKPXARMJHQBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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